(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid
CAS No.: 193150-14-0
Cat. No.: VC2579974
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 193150-14-0 |
---|---|
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.3 g/mol |
IUPAC Name | 3-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
Standard InChI | InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1 |
Standard InChI Key | JWYITCUSPYOBSX-SECBINFHSA-N |
Isomeric SMILES | C[C@H](C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is a well-defined chemical entity with specific molecular characteristics that determine its behavior in chemical reactions and biological systems. This section outlines its fundamental properties and structural features.
Basic Chemical Information
The compound (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is identified by the CAS registry number 193150-14-0. It possesses a precise stereochemistry denoted by the "(R)" configuration, indicating a specific three-dimensional arrangement of atoms around its chiral center . This stereochemical definition is crucial for its applications in stereoselective synthesis and pharmaceutical development.
The basic chemical parameters of this compound are summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 193150-14-0 |
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.30 g/mol |
IUPAC Name | 3-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
InChI | InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1 |
InChIKey | JWYITCUSPYOBSX-SECBINFHSA-N |
This comprehensive chemical identification system allows for unambiguous recognition of the compound in chemical databases and literature, facilitating research and information exchange among scientists working with this molecule .
Structural Features
The molecular structure of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid contains several key functional groups that define its chemical behavior:
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A benzoic acid moiety (aromatic carboxylic acid)
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A chiral center with R-configuration at the ethyl position
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A tert-butoxycarbonyl (t-Boc) protecting group attached to an amine
The t-Boc group is particularly significant as it serves as a protecting group for the amine functionality, preventing it from participating in unwanted reactions during various synthetic processes. This structural feature is essential for its applications in peptide synthesis and other complex organic transformations.
Synthesis and Production
The production of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid involves several chemical steps that must be carefully controlled to ensure stereochemical purity and yield. Understanding these synthetic pathways is crucial for researchers working with this compound.
Synthetic Routes
Applications in Chemical Research
(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid serves multiple functions in chemical research and development, particularly in organic synthesis and pharmaceutical development.
Role in Organic Synthesis
This compound plays a significant role in organic synthesis as an intermediate for more complex molecular architectures. Its value stems from several key features:
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The presence of the t-Boc protecting group, which can be selectively removed under mild acidic conditions without affecting other functional groups
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The carboxylic acid functionality, which provides a handle for further derivatization
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The defined stereocenter, which allows for stereoselective transformations
These characteristics make it particularly useful in the synthesis of chiral compounds where stereochemical control is essential for biological activity or other properties.
Applications in Peptide Synthesis
One of the most significant applications of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is in peptide synthesis. The t-Boc protecting group is widely used in peptide chemistry to temporarily protect amine groups during peptide bond formation, preventing unwanted side reactions.
The compound's utility in peptide synthesis is enhanced by:
These features make (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid a valuable building block for researchers developing novel peptides with specific three-dimensional structures.
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is essential for researchers working with this compound, as these properties influence its handling, storage, and reactivity in various chemical transformations.
Chemical Reactivity
The chemical reactivity of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is determined by its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and reduction reactions
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The t-Boc protected amine can be deprotected under acidic conditions (typically using trifluoroacetic acid)
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The aromatic ring may undergo electrophilic aromatic substitution reactions, though reactivity is moderated by the existing substitution pattern
These reactive sites make the compound versatile in organic synthesis, allowing for selective transformations at different positions within the molecule.
Stereochemistry and Isomerism
The stereochemistry of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is a defining feature that distinguishes it from related compounds and influences its properties and applications.
Chiral Properties
The compound contains one defined stereocentre with the (R) configuration, as indicated in its name . This stereocenter is located at the carbon atom connecting the ethyl group to the aromatic ring and the amino group. The specific three-dimensional arrangement of atoms around this carbon atom gives the molecule its chiral character.
The importance of chirality in this compound cannot be overstated, as the biological activity and synthetic utility of the (R) and (S) enantiomers can differ significantly. For instance, in biological systems, enzymes and receptors often interact preferentially with one enantiomer over another.
Comparison with the S-Enantiomer
While (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS: 193150-14-0) is the focus of this report, it's worth noting that its enantiomer, (S)-3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS: 1187930-10-4), also exists and has been studied .
Both enantiomers share the same molecular formula (C14H19NO4) and molecular weight (265.30 g/mol) but differ in their three-dimensional arrangement of atoms. This difference in spatial configuration can lead to distinct behaviors in asymmetric chemical reactions and biological systems.
The following table compares key features of both enantiomers:
Feature | (R) Enantiomer | (S) Enantiomer |
---|---|---|
CAS Number | 193150-14-0 | 1187930-10-4 |
Configuration | R | S |
Molecular Formula | C14H19NO4 | C14H19NO4 |
Molecular Weight | 265.30 g/mol | 265.30 g/mol |
This comparison highlights the importance of stereochemical specificity in chemical research and applications.
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